molecular formula C10H18N4O6 B1665766 ((E)-(2-((S)-4-amino-4-carboxybutyl)hydrazono)methyl)-L-aspartic acid CAS No. 2387-71-5

((E)-(2-((S)-4-amino-4-carboxybutyl)hydrazono)methyl)-L-aspartic acid

Cat. No.: B1665766
CAS No.: 2387-71-5
M. Wt: 290.27 g/mol
InChI Key: KDZOASGQNOPSCU-WDSKDSINSA-N
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Description

L-argininosuccinic acid is a non-proteinogenic amino acid that plays a crucial role in the urea cycle. It is an intermediate compound formed during the conversion of citrulline to arginine. This compound is essential for the detoxification of ammonia in the liver and is also involved in the citrulline-nitric oxide cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-argininosuccinic acid can be synthesized from citrulline and aspartic acid through a reaction catalyzed by the enzyme argininosuccinate synthetase. The reaction conditions typically involve physiological pH and temperature, as it occurs naturally within cells .

Industrial Production Methods: Industrial production of L-argininosuccinic acid often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the synthesis of L-argininosuccinic acid from citrulline and aspartic acid. The fermentation process is followed by purification steps to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: L-argininosuccinic acid undergoes several types of reactions, including:

Common Reagents and Conditions:

    Hydrolysis: The hydrolysis reaction typically requires the presence of the enzyme argininosuccinate lyase and occurs under physiological conditions.

    Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, depending on the desired transformation.

Major Products Formed:

Mechanism of Action

L-argininosuccinic acid exerts its effects primarily through its role in the urea cycle and the citrulline-nitric oxide cycle. In the urea cycle, it is converted to arginine and fumarate by the enzyme argininosuccinate lyase. Arginine is then further metabolized to produce urea, which is excreted from the body, and nitric oxide, a signaling molecule involved in various physiological processes .

Comparison with Similar Compounds

Uniqueness: L-argininosuccinic acid is unique due to its dual role in both the urea cycle and the citrulline-nitric oxide cycle. This dual functionality makes it a critical compound for both detoxification of ammonia and the production of nitric oxide, a key signaling molecule .

Properties

CAS No.

2387-71-5

Molecular Formula

C10H18N4O6

Molecular Weight

290.27 g/mol

IUPAC Name

(2S)-2-[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid

InChI

InChI=1S/C10H18N4O6/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14)/t5-,6-/m0/s1

InChI Key

KDZOASGQNOPSCU-WDSKDSINSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N[C@@H](CC(=O)O)C(=O)O

SMILES

C(CC(C(=O)O)N)CNNC=NC(CC(=O)O)C(=O)O

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O

Appearance

Solid powder

2387-71-5

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acid, Argininosuccinic
Argininosuccinic Acid
N-(4-Amino-4-carboxybutyl)amidino-L-aspartic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((E)-(2-((S)-4-amino-4-carboxybutyl)hydrazono)methyl)-L-aspartic acid
Reactant of Route 2
((E)-(2-((S)-4-amino-4-carboxybutyl)hydrazono)methyl)-L-aspartic acid
Reactant of Route 3
((E)-(2-((S)-4-amino-4-carboxybutyl)hydrazono)methyl)-L-aspartic acid
Reactant of Route 4
((E)-(2-((S)-4-amino-4-carboxybutyl)hydrazono)methyl)-L-aspartic acid
Reactant of Route 5
((E)-(2-((S)-4-amino-4-carboxybutyl)hydrazono)methyl)-L-aspartic acid
Reactant of Route 6
((E)-(2-((S)-4-amino-4-carboxybutyl)hydrazono)methyl)-L-aspartic acid

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